1-(3-nitrophenyl)-1H-pyrazole
Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for “1-(3-nitrophenyl)-1H-pyrazole”, the synthesis of similar compounds often involves reactions like nucleophilic substitution, reduction, and cyclization3.Molecular Structure Analysis
The molecular structure of a compound like “1-(3-nitrophenyl)-1H-pyrazole” would likely be determined by the arrangement of the pyrazole ring and the 3-nitrophenyl group. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are typically used to elucidate the structure24.Chemical Reactions Analysis
Again, while specific reactions involving “1-(3-nitrophenyl)-1H-pyrazole” are not available, compounds with similar structures have been known to undergo a variety of chemical reactions. These can include oxidation, reduction, and various types of substitution reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(3-nitrophenyl)-1H-pyrazole” would be influenced by factors such as its molecular structure, the nature of its functional groups, and its degree of crystallinity7.Scientific Research Applications
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Antibiotic Evaluation
- Field : Medicinal Chemistry
- Application : The compound (E)-3-(4-(diphenylamino)phenyl)-1-(3′-nitrophenyl)prop-2-en-1-one, which is similar to “1-(3-nitrophenyl)-1H-pyrazole”, was synthesized and evaluated for its antibiotic properties .
- Method : Various substituted acetophenones, propiophenones and 4-(Diphenylamino) benzaldehyde were combined, using the Aldol condensation reaction to obtain eight novel triphenylamine chalcones .
- Results : All synthesized compounds showed marked antimicrobial activity against the tested microorganisms. The compound (E)-3-(4-(diphenylamino)phenyl)-1-(3′-nitrophenyl)prop-2-en-1-one showed the highest zone of inhibition against Aspergillus niger, measuring 30 mm .
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Antibacterial Activity of Metal (II) Complexes
- Field : Medicinal Chemistry
- Application : A bioactive ligand and its dinuclear metal(II) complexes were synthesized and characterized for their antibacterial activities .
- Method : The ligand and its dinuclear metal(II) complexes were synthesized and characterized by Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-Visible), nuclear magnetic resonance (1H-NMR), mass spectroscopy and molar conductance measurements .
- Results : It was found that metal complexes displayed much higher antibacterial activities and better inhibitory effects than that of the ligand and standard drugs .
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Infrared Spectrum Analysis
- Field : Analytical Chemistry
- Application : “1-(3-nitrophenyl)-ethanone”, a compound similar to “1-(3-nitrophenyl)-1H-pyrazole”, has been analyzed using infrared spectrum analysis .
- Method : The compound was subjected to Fourier-transform infrared spectroscopy (FT-IR), and the resulting spectrum was analyzed .
- Results : The analysis provided detailed information about the compound’s molecular structure and chemical bonds .
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Synthesis of Stereoisomers
- Field : Organic Chemistry
- Application : “(1S)-1-(3-Nitrophenyl)ethanol”, a stereoisomer of “1-(3-nitrophenyl)-1H-pyrazole”, has been synthesized .
- Method : The specific synthesis method was not detailed, but it likely involved the use of chiral catalysts or reagents to control the stereochemistry .
- Results : The successful synthesis of “(1S)-1-(3-Nitrophenyl)ethanol” demonstrates the potential for creating stereoisomers of "1-(3-nitrophenyl)-1H-pyrazole" .
-
Infrared Spectrum Analysis
- Field : Analytical Chemistry
- Application : “1-(3-nitrophenyl)ethanone”, a compound similar to “1-(3-nitrophenyl)-1H-pyrazole”, has been analyzed using infrared spectrum analysis .
- Method : The compound was subjected to Fourier-transform infrared spectroscopy (FT-IR), and the resulting spectrum was analyzed .
- Results : The analysis provided detailed information about the compound’s molecular structure and chemical bonds .
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Thermophysical Property Data
- Field : Physical Chemistry
- Application : “1-(3-nitrophenyl)ethanone”, a compound similar to “1-(3-nitrophenyl)-1H-pyrazole”, has been analyzed for its thermophysical properties .
- Method : The compound was subjected to various tests to determine properties such as boiling temperature, critical temperature and pressure, density, enthalpy of vaporization or sublimation, heat capacity, viscosity, and thermal conductivity .
- Results : The analysis provided a collection of critically evaluated thermodynamic property data for the compound .
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “1-(3-nitrophenyl)-1H-pyrazole”, it’s difficult to provide details on its safety and hazards8.
Future Directions
The future research directions for a compound like “1-(3-nitrophenyl)-1H-pyrazole” could involve exploring its potential biological activities, developing more efficient synthesis methods, and investigating its mechanism of action9.
Please note that this is a general analysis based on the components of the compound you mentioned. For a detailed and accurate analysis, specific studies on “1-(3-nitrophenyl)-1H-pyrazole” would be needed.
properties
IUPAC Name |
1-(3-nitrophenyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-4-1-3-8(7-9)11-6-2-5-10-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFRZFHXSRGFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477582 | |
Record name | 1-(3-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrophenyl)-1H-pyrazole | |
CAS RN |
25688-18-0 | |
Record name | 1-(3-Nitrophenyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25688-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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